molecular formula C22H22ClN5O3 B3956613 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine

1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine

Cat. No. B3956613
M. Wt: 439.9 g/mol
InChI Key: RRVBWAQSYSNIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in treating various types of cancer. This compound is a kinase inhibitor that targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are key enzymes involved in the signaling pathways that promote cancer cell growth and survival.

Mechanism of Action

1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine works by inhibiting the activity of BTK and ITK, which are key enzymes involved in the signaling pathways that promote cancer cell growth and survival. BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cell malignancies. ITK is a key enzyme involved in the T-cell receptor signaling pathway, which is important for the activation and proliferation of T-cells. By inhibiting the activity of these enzymes, 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine can effectively block the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine has been shown to have potent anti-tumor activity in preclinical models of various types of cancer. In addition, 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine in lab experiments include its potent anti-tumor activity, favorable pharmacokinetic properties, and well-tolerated nature. However, the limitations of using 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine in lab experiments include the lack of clinical data and the need for further studies to determine the optimal dosing and treatment regimens.

Future Directions

There are several future directions for the research and development of 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine. These include:
1. Further preclinical studies to determine the optimal dosing and treatment regimens for 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine in various types of cancer.
2. Clinical trials to evaluate the safety and efficacy of 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine in patients with cancer.
3. Combination studies to evaluate the synergistic effects of 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine with other cancer therapies, such as chemotherapy and immunotherapy.
4. Development of biomarkers to identify patients who are most likely to benefit from treatment with 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine.
5. Investigation of the potential use of 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine in other diseases, such as autoimmune disorders and inflammatory diseases.
In conclusion, 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine is a small molecule inhibitor that has shown promise in preclinical models of various types of cancer. Its potent anti-tumor activity and favorable pharmacokinetic properties make it a promising candidate for further research and development. Further studies are needed to determine the optimal dosing and treatment regimens for 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine, as well as its potential use in other diseases.

Scientific Research Applications

1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. These studies have shown that 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine is a potent inhibitor of BTK and ITK, and it can effectively block the signaling pathways that promote cancer cell growth and survival. In addition, 1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine has been shown to have synergistic effects when combined with other cancer therapies, such as chemotherapy and immunotherapy.

properties

IUPAC Name

(4-chlorophenyl)-[4-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O3/c1-15-13-16(2)27(24-15)21-14-19(7-8-20(21)28(30)31)25-9-11-26(12-10-25)22(29)17-3-5-18(23)6-4-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVBWAQSYSNIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-(4-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.